molecular formula C11H12N4O3 B448109 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide CAS No. 444938-03-8

3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide

Cat. No.: B448109
CAS No.: 444938-03-8
M. Wt: 248.24g/mol
InChI Key: RGKSDFUICNFMCO-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide is a chemical compound that belongs to the class of dimethoxybenzenes It is characterized by the presence of two methoxy groups attached to a benzene ring and a triazole ring attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3,5-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Coupling with Triazole: The acid chloride is then reacted with 1H-1,2,4-triazole-5-amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: Lacks the triazole ring, making it less versatile in biological applications.

    N-(1H-1,2,4-triazol-5-yl)benzamide: Lacks the methoxy groups, which may affect its chemical reactivity and biological activity.

Uniqueness

3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide is unique due to the presence of both methoxy groups and the triazole ring

Properties

IUPAC Name

3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-17-8-3-7(4-9(5-8)18-2)10(16)14-11-12-6-13-15-11/h3-6H,1-2H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKSDFUICNFMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC=NN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351543
Record name 3,5-dimethoxy-N-(1H-1,2,4-triazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444938-03-8
Record name 3,5-dimethoxy-N-(1H-1,2,4-triazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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